5-(Aminomethyl)-2-chloroaniline
Overview
Description
5-(Aminomethyl)-2-chloroaniline: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, featuring an amino group attached to the benzene ring at the fifth position and a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-chloroaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce 2-chlorotoluene.
Aminomethylation: The 2-chlorotoluene undergoes aminomethylation to introduce the aminomethyl group at the fifth position.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Aminomethyl)-2-chloroaniline can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Various reduced derivatives, depending on the specific conditions.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 5-(Aminomethyl)-2-chloroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aminomethyl and chloro substituents on biological activity. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
2-Chloroaniline: Lacks the aminomethyl group, making it less versatile in certain reactions.
5-Aminomethyl-2-methylaniline: Similar structure but with a methyl group instead of chlorine, leading to different reactivity and applications.
5-(Aminomethyl)-2-bromoaniline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness: 5-(Aminomethyl)-2-chloroaniline is unique due to the presence of both the aminomethyl and chloro substituents. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in synthesis, research, and industry.
Properties
IUPAC Name |
5-(aminomethyl)-2-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYPQPNMLWQERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541522 | |
Record name | 5-(Aminomethyl)-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94568-51-1 | |
Record name | 5-(Aminomethyl)-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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